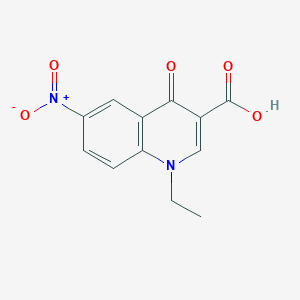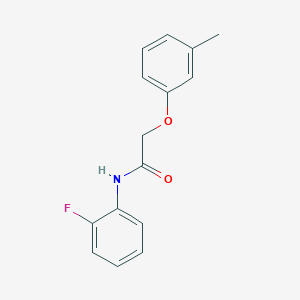![molecular formula C14H16BrN3S B5569230 1-[(4-Bromothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5569230.png)
1-[(4-Bromothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine is a heterocyclic compound that features a combination of bromothiophene, pyridine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine typically involves the following steps:
Formation of the Bromothiophene Intermediate: The bromothiophene moiety can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Piperazine and Pyridine: The bromothiophene intermediate is then coupled with piperazine and pyridine derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is performed under mild conditions with a suitable base and solvent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times, temperatures, and using continuous flow reactors for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the bromine atom.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium thiolate or potassium alkoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Major Products:
Substitution Products: Thiophene derivatives with various substituents.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dehalogenated thiophene derivatives.
Scientific Research Applications
1-[(4-Bromothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study receptor-ligand interactions and enzyme activities.
Mechanism of Action
The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target neurotransmitter receptors, ion channels, or enzymes involved in signal transduction pathways.
Pathways Involved: It can modulate pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific binding affinity and activity.
Comparison with Similar Compounds
1-[(4-Bromophenyl)methyl]-4-pyridin-2-ylpiperazine: Similar structure but with a phenyl group instead of a thiophene.
1-[(4-Chlorothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine: Similar structure but with a chlorine atom instead of bromine.
1-[(4-Methylthiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine: Similar structure but with a methyl group instead of bromine.
Uniqueness: 1-[(4-Bromothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3S/c15-12-9-13(19-11-12)10-17-5-7-18(8-6-17)14-3-1-2-4-16-14/h1-4,9,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZDHVDYRPXYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CS2)Br)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
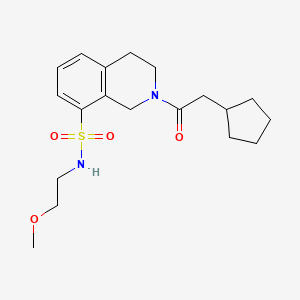
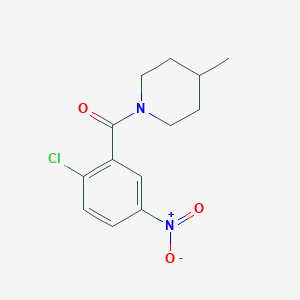
![1-[3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5569157.png)
![4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5569163.png)
![(2E)-2-[(4-methyl-3-nitrophenyl)methylidene]-1-benzothiophen-3-one](/img/structure/B5569167.png)
![3-[(E)-hydroxyiminomethyl]-7-methyl-2-(4-methylphenyl)sulfanylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B5569183.png)
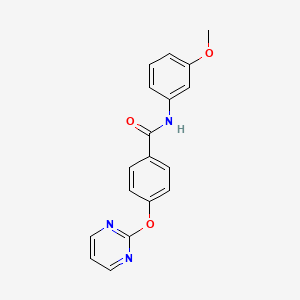
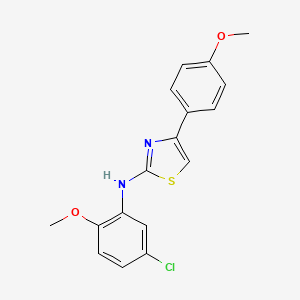
![(2-chloro-6-fluoro-3-methylphenyl)-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone](/img/structure/B5569199.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5569209.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-(3-methylanilino)butanamide](/img/structure/B5569210.png)

